molecular formula C14H19N3O2 B2394499 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034331-66-1

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2394499
CAS No.: 2034331-66-1
M. Wt: 261.325
InChI Key: ZRJLJSUQDCZYLE-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound that features a pyrimidine ring linked to a piperidine ring via an ether linkage, with a pentenone chain attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alcohol under basic conditions to form the pyrimidin-4-yloxy intermediate.

    Piperidine Derivatization: The pyrimidin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.

    Attachment of the Pentenone Chain: Finally, the piperidin-1-yl derivative is reacted with a pentenone precursor under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the pentenone moiety to a corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Materials Science: The compound is explored for its properties in the development of novel materials with specific electronic or optical characteristics.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a shorter alkene chain.

    1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)but-3-en-1-one: This compound features a butenone chain instead of a pentenone chain.

Uniqueness

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of a pyrimidine ring, piperidine ring, and pentenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJLJSUQDCZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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